molecular formula C17H22N6O3S B2883283 N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide CAS No. 1021248-11-2

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide

Cat. No.: B2883283
CAS No.: 1021248-11-2
M. Wt: 390.46
InChI Key: DNUDDDACADCJKR-UHFFFAOYSA-N
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Description

“N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound contains a pyrazine ring, a piperazine ring, and a pyridine ring, among other functional groups . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound is part of a series of derivatives that have been evaluated for their anti-tubercular activity . The exact chemical reactions that this compound undergoes are not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its molecular weight and hydrogen bond donors and acceptors, fulfill the criteria of Lipinski’s rule of five, making it suitable for evaluation as a drug-like molecule .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has shown the use of pyridines, which are structurally related to N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide, in crystal engineering to disrupt hydrogen-bonded dimers within parent sulfa drug crystals, facilitating the synthesis of co-crystals and salts with diverse hydrogen-bond motifs (Elacqua et al., 2013). This illustrates the compound's role in developing novel structural frameworks for pharmaceutical applications.

Antimicrobial and Anti-tubercular Activities

Novel derivatives containing the sulfonyl moiety, related to the compound , have been synthesized and found to exhibit significant antimicrobial activities, indicating the potential of these derivatives in developing new antimicrobial agents (Ammar et al., 2004). Additionally, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized, demonstrating significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting the compound's role in shortening TB therapy (Srinivasarao et al., 2020).

Heterocyclic Chemistry

The compound's structural framework is instrumental in heterocyclic chemistry, facilitating the synthesis of various heterocycles with potential medicinal applications. For example, polysubstituted pyrazolo[3,4‐b]pyridine‐3‐carbohydrazides and pyrazolo[3,4‐d]pyridazine derivatives have been synthesized using similar structural motifs, showcasing the versatility of such compounds in creating bioactive heterocycles (Bhavsar et al., 2014).

Automation in Chemical Synthesis

The compound's derivatives have also been explored in the context of automated flow chemistry, demonstrating the integration of enabling methods for the automated preparation of related compounds like piperazine-2-carboxamide. This highlights the potential of such compounds in streamlining and automating the synthesis process for pharmaceutical applications (Ingham et al., 2014).

Properties

IUPAC Name

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3S/c24-17(15-14-18-7-8-19-15)21-6-3-13-27(25,26)23-11-9-22(10-12-23)16-4-1-2-5-20-16/h1-2,4-5,7-8,14H,3,6,9-13H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUDDDACADCJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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